3,5-Dinitrobenzaldehyde
Overview
Description
Synthesis Analysis
The synthesis of 3,5-Dinitrobenzaldehyde and its derivatives often involves nitration reactions and aldehyde formation. A notable study describes the synthesis and misidentification of substituted dinitrobenzaldehydes, where a reported method for synthesizing 4-tert-butyl-2,6-dinitrobenzaldehyde actually produces the 3,5-dinitro isomer, highlighting the intricacies involved in synthetic pathways and the importance of structural verification (Martin, Mercado, & Mayer, 2019).
Molecular Structure Analysis
The molecular structure of 3,5-Dinitrobenzaldehyde, as determined through X-ray crystallography, reveals the impact of substituent positioning on molecular geometry and electronic distribution. The nitro groups significantly influence the electronic properties of the benzene ring, affecting reactivity and interaction with other molecules. Studies that elucidate these structural details provide critical insight into how the compound can be utilized in various chemical reactions (Jebin et al., 2021).
Chemical Reactions and Properties
3,5-Dinitrobenzaldehyde participates in a variety of chemical reactions, leveraging its aldehyde group and the electron-withdrawing effect of the nitro groups. It has been employed in cycloaddition reactions to form complex heterocyclic structures, illustrating its versatility as a synthetic precursor. For instance, aminobenzaldehydes with a 3,5-dinitrophenyl group undergo thermal reactions with amino acids to form benzoazepine-fused isoindolines, showcasing the compound's reactivity and potential for generating complex molecules (Wales et al., 2019).
Scientific Research Applications
Synthesis and Misidentification of Substituted Dinitrobenzaldehydes : A study corrected a previous misidentification, showing that a method reported to synthesize 4-tert-butyl-2,6-dinitrobenzaldehyde actually produces 4-tert-butyl-3,5-dinitrobenzaldehyde. This finding is significant for synthetic chemistry, particularly in the synthesis of specific substituted dinitrobenzaldehydes (Martin, Mercado, & Mayer, 2019).
Synthesis Methods and Applications in Organic Chemistry : Another study detailed the synthesis of 3,5-Dinitrobenzaldehyde from 3,5-dinitrobenzoyl chloride, highlighting its use in organic syntheses and its reaction mechanisms (Siggins, Larsen, Ackerman, & Carabateas, 2003).
Formation of Meisenheimer Complexes : Research on 4-methoxy-3,5-dinitrobenzaldehyde revealed insights into Meisenheimer complex formation and equilibrium constants, which are critical for understanding chemical reactions involving dinitrobenzaldehydes (Crampton, Ghariani, & Willison, 1974).
Synthesis of Novel Compounds and Reaction Mechanisms : The study on amination of 1,3-Dinitrobenzenes with liquid ammonia–potassium permanganate explored novel reaction pathways, highlighting the versatility of dinitrobenzaldehydes in synthesizing various chemical compounds (Szpakiewicz & Grzegożek, 2004).
Applications in Catalysis and Organic Syntheses : A paper on the direct α-alkylation of aldehydes using Brønsted‐acid catalysis demonstrated the use of 3,5-dinitrobenzoic acid as a catalyst, underlining its importance in facilitating chemical reactions (Zhu, Wang, & Guo, 2012).
Safety And Hazards
properties
IUPAC Name |
3,5-dinitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNWTBGSOCMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364830 | |
Record name | 3,5-dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dinitrobenzaldehyde | |
CAS RN |
14193-18-1 | |
Record name | 3,5-dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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